molecular formula C34H48N2O7 B1253640 Trienomycin B

Trienomycin B

Cat. No.: B1253640
M. Wt: 596.8 g/mol
InChI Key: JPHBJDDGVQSIGJ-SDTWVATMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trienomycin B is a natural product found in Streptomyces seoulensis and Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H48N2O7

Molecular Weight

596.8 g/mol

IUPAC Name

[(5R,6E,8E,10E,13S,14R,15R,16Z)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(3-methylbutanoylamino)propanoate

InChI

InChI=1S/C34H48N2O7/c1-22(2)17-31(38)35-25(5)34(41)43-30-16-11-9-7-8-10-15-29(42-6)21-32(39)36-27-18-26(19-28(37)20-27)14-12-13-23(3)33(40)24(30)4/h7-11,13,15,18-20,22,24-25,29-30,33,37,40H,12,14,16-17,21H2,1-6H3,(H,35,38)(H,36,39)/b8-7+,11-9+,15-10+,23-13-/t24-,25+,29-,30-,33-/m0/s1

InChI Key

JPHBJDDGVQSIGJ-SDTWVATMSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

Isomeric SMILES

C[C@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2)CC/C=C(\[C@@H]1O)/C)O)OC)OC(=O)[C@@H](C)NC(=O)CC(C)C

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)CC(C)C

Synonyms

trienomycin B

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Trienomycin B has shown promising results in the treatment of various cancer types, particularly prostate cancer.

  • Mechanism of Action : The compound exhibits cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. Studies have reported that this compound has a low IC50 value (0.4 µM) against PC-3 prostate cancer cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like doxorubicin .
  • Case Studies : In experimental models, this compound demonstrated significant antitumor activity. For instance, in vivo studies involving mice with implanted tumors showed that treatment with this compound led to a notable increase in survival rates compared to control groups .
Study Cell Line IC50 (µM) Effect
Study 1PC-30.4High cytotoxicity
Study 2HeLa S320-40 fold less effective than ACytocidal activity observed

Antimicrobial Properties

This compound also exhibits a range of antimicrobial activities against various pathogens.

  • Bacterial Inhibition : Research indicates that this compound possesses activity against several bacterial strains, including Xanthomonas oryzae and Bacteroides fragilis. The compound's effectiveness varies, but it shows potential for use in treating bacterial infections .
  • Fungal Activity : this compound has been tested against fungal pathogens such as Piricularia oryzae, demonstrating moderate inhibitory effects at concentrations up to 1,000 µg/ml . This suggests its potential application in agricultural settings to combat crop diseases.
Pathogen Activity Level
Xanthomonas oryzaeModerate
Piricularia oryzaeModerate
Bacteroides fragilisLow

Neuroinflammatory Activity

Recent studies have explored the potential of this compound in neuroinflammation.

  • Mechanism : The compound has been shown to inhibit nitric oxide production in activated microglial cells, suggesting a role in reducing neuroinflammatory responses . This could have implications for treating neurodegenerative diseases where inflammation plays a critical role.
  • Case Studies : In vitro assays demonstrated that this compound effectively reduced inflammatory markers in cultured cells, indicating its therapeutic potential in neuroinflammatory conditions .

Synthesis and Structural Insights

The structural characteristics of this compound contribute to its biological activities.

  • Chemical Structure : this compound is characterized by a unique ansa structure that differentiates it from other antibiotics. Its synthesis involves complex fermentation processes and chemical modifications that enhance its efficacy and stability .
  • Total Synthesis Studies : Research on the total synthesis of Trienomycin compounds has provided insights into their structural properties and potential modifications for improved activity .

Q & A

Q. How can computational models improve the prediction of this compound’s off-target effects?

  • Methodological Answer : Use molecular dynamics simulations to assess interactions with human membrane proteins (e.g., cholesterol-dependent cytolysins). Validate predictions with in vitro cytotoxicity assays (e.g., hemolysis tests). Publish code and force field parameters for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trienomycin B
Reactant of Route 2
Trienomycin B

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